Cas no 881941-65-7 (ethyl 4-(4-cyanophenyl)amino-7-(trifluoromethyl)quinoline-3-carboxylate)

Ethyl 4-(4-cyanophenyl)amino-7-(trifluoromethyl)quinoline-3-carboxylate is a specialized quinoline derivative featuring a trifluoromethyl group and a cyano-substituted phenylamino moiety. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its unique structural framework, which combines electron-withdrawing groups (trifluoromethyl and cyano) with a quinoline core. The presence of these functional groups may enhance binding affinity and metabolic stability, making it a candidate for drug discovery applications. Its ester group also offers flexibility for further derivatization. The compound is synthesized under controlled conditions to ensure high purity and consistency, suitable for exploratory studies in medicinal chemistry and material science.
ethyl 4-(4-cyanophenyl)amino-7-(trifluoromethyl)quinoline-3-carboxylate structure
881941-65-7 structure
Product Name:ethyl 4-(4-cyanophenyl)amino-7-(trifluoromethyl)quinoline-3-carboxylate
CAS No:881941-65-7
MF:C20H14F3N3O2
MW:385.33927488327
CID:5437517
Update Time:2025-05-20

ethyl 4-(4-cyanophenyl)amino-7-(trifluoromethyl)quinoline-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-((4-cyanophenyl)imino)-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
    • 3-Quinolinecarboxylic acid, 4-[(4-cyanophenyl)amino]-7-(trifluoromethyl)-, ethyl ester
    • ethyl 4-(4-cyanophenyl)amino-7-(trifluoromethyl)quinoline-3-carboxylate
    • Inchi: 1S/C20H14F3N3O2/c1-2-28-19(27)16-11-25-17-9-13(20(21,22)23)5-8-15(17)18(16)26-14-6-3-12(10-24)4-7-14/h3-9,11H,2H2,1H3,(H,25,26)
    • InChI Key: REPQHESMVGYORR-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=C(C(F)(F)F)C=2)C(NC2=CC=C(C#N)C=C2)=C(C(OCC)=O)C=1

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Life Chemicals
F3174-0295-2μmol
ethyl 4-[(4-cyanophenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate
881941-65-7 90%+
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F3174-0295-2mg
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F3174-0295-3mg
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F3174-0295-4mg
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F3174-0295-5mg
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Additional information on ethyl 4-(4-cyanophenyl)amino-7-(trifluoromethyl)quinoline-3-carboxylate

Research Brief on Ethyl 4-(4-Cyanophenyl)amino-7-(trifluoromethyl)quinoline-3-carboxylate (CAS: 881941-65-7)

Ethyl 4-(4-cyanophenyl)amino-7-(trifluoromethyl)quinoline-3-carboxylate (CAS: 881941-65-7) is a quinoline-based compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound features a trifluoromethyl group and a cyano-substituted phenylamino moiety, which are known to enhance pharmacological properties such as metabolic stability, lipophilicity, and target binding affinity. Recent studies have explored its role as a kinase inhibitor, particularly in the context of cancer therapy, where it has shown promising activity against various kinase targets.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of ethyl 4-(4-cyanophenyl)amino-7-(trifluoromethyl)quinoline-3-carboxylate on a panel of tyrosine kinases. The compound demonstrated potent inhibition of EGFR (epidermal growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2), with IC50 values in the low nanomolar range. These findings suggest its potential as a dual-targeting agent for anti-angiogenic and anti-proliferative therapies in solid tumors. Molecular docking studies further revealed that the compound binds to the ATP-binding site of these kinases, stabilizing an inactive conformation.

Another recent study, published in Bioorganic & Medicinal Chemistry Letters, focused on the compound's pharmacokinetic properties. The researchers noted that the ethyl ester moiety in ethyl 4-(4-cyanophenyl)amino-7-(trifluoromethyl)quinoline-3-carboxylate contributes to improved oral bioavailability compared to its carboxylic acid counterpart. Additionally, the trifluoromethyl group was found to enhance blood-brain barrier penetration, making this compound a candidate for targeting central nervous system (CNS) disorders. Preliminary in vivo studies in rodent models showed favorable plasma half-life and tissue distribution profiles.

Beyond its kinase inhibitory activity, ethyl 4-(4-cyanophenyl)amino-7-(trifluoromethyl)quinoline-3-carboxylate has also been explored for its anti-inflammatory properties. A 2022 study in European Journal of Pharmacology reported that the compound suppresses NF-κB signaling, a key pathway in chronic inflammation. This effect was attributed to the inhibition of IκB kinase (IKK), which subsequently reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings open new avenues for repurposing this compound in autoimmune and inflammatory diseases.

Despite its promising pharmacological profile, challenges remain in the clinical translation of ethyl 4-(4-cyanophenyl)amino-7-(trifluoromethyl)quinoline-3-carboxylate. For instance, off-target effects on other kinases and potential toxicity at higher doses require further investigation. Current research efforts are focused on structural optimization to improve selectivity and reduce side effects. Collaborative initiatives between academia and pharmaceutical companies are underway to advance this compound into preclinical development stages.

In conclusion, ethyl 4-(4-cyanophenyl)amino-7-(trifluoromethyl)quinoline-3-carboxylate (CAS: 881941-65-7) represents a versatile scaffold with multiple therapeutic applications. Its dual kinase inhibitory activity, combined with favorable pharmacokinetic properties, positions it as a compelling candidate for further drug development. Future studies should prioritize mechanistic elucidation, toxicity profiling, and formulation optimization to unlock its full clinical potential.

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